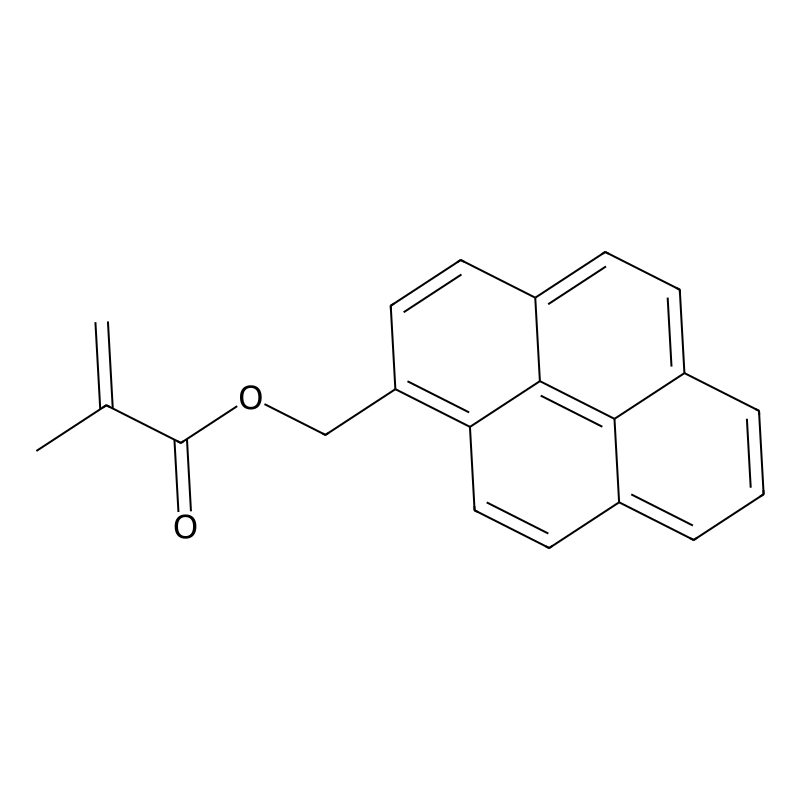

1-Pyrenylmethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Polymers:

PMM readily undergoes polymerization reactions to form functional polymers, particularly poly(methyl methacrylate) (PMMA) derivatives. These PMMA-based polymers exhibit interesting properties like:

Temperature sensitivity

PMMA-PMM copolymers exhibit a reverse solubility transition . This means the polymer is soluble in cold temperatures but precipitates as the temperature rises. This property makes them valuable for temperature sensing applications .

Fluorescence

The pyrene moiety in PMM imparts fluorescence to the polymer, allowing researchers to track its location and behavior within various systems. This makes PMM-based polymers useful for biomedical imaging and drug delivery studies .

Development of Advanced Materials:

PMM can be incorporated into various materials to introduce specific functionalities. Here are some examples:

Organic light-emitting diodes (OLEDs)

PMM can be used as a hole-transporting material in OLEDs due to its ability to efficiently transport positive charges .

Chemical sensors

PMM's fluorescence can be quenched by specific molecules. This property allows researchers to design PMM-based sensors for the detection of various analytes, such as explosives or pollutants .

Investigating Molecular Interactions:

PMM's unique structure and properties make it a valuable tool for studying various molecular interactions, such as:

Polymer-polymer interactions

PMM can be used to probe the interactions between different types of polymers, providing insights into polymer compatibility and blend morphology .

Protein-polymer interactions

PMM-based polymers can be used to study their interactions with proteins, which is crucial for developing new drug delivery systems and biomaterials .

1-Pyrenylmethyl methacrylate is a fluorescent methacrylate monomer characterized by its structure, which includes a pyrene moiety attached to a methacrylate group. Its molecular formula is C₁₈H₁₆O₂, and it has a molecular weight of approximately 300.3 g/mol . The presence of the pyrene group imparts significant photophysical properties, making it useful in optical applications.

- Polymerization: The compound can be polymerized through radical mechanisms initiated by heat or light, leading to the formation of poly(1-pyrenylmethyl methacrylate) which retains the photophysical properties of the monomer .

- Reactivity with Other Monomers: It can copolymerize with other methacrylate monomers to form copolymers with tailored properties for specific applications .

1-Pyrenylmethyl methacrylate can be synthesized through several methods:

- Direct Esterification: This method involves the reaction of pyrenemethanol with methacrylic acid in the presence of an acid catalyst .

- Radical Polymerization: Using radical initiators, 1-pyrenylmethyl methacrylate can be incorporated into polymer matrices to create functional materials .

- Copolymerization: It can also be synthesized as part of copolymers with other monomers to enhance specific properties like thermal stability and fluorescence .

The unique properties of 1-pyrenylmethyl methacrylate enable its use in various applications:

- Optical Materials: Due to its fluorescent nature, it is used in creating optical devices and sensors.

- Biomaterials: Its biocompatibility makes it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

- Research Tools: It serves as a fluorescent probe in biochemical assays and cellular imaging .

Interaction studies involving 1-pyrenylmethyl methacrylate often focus on its binding affinity with proteins or nucleic acids. These studies utilize fluorescence spectroscopy to observe changes in emission spectra upon binding events, providing insights into molecular interactions at play within biological systems .

1-Pyrenylmethyl methacrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Methacrylate | Simple methacrylate structure | Widely used in polymer production but lacks fluorescence. |

| Pyrenemethanol | Pyrene group attached to an alcohol | Exhibits fluorescence but does not polymerize as effectively. |

| 2-(Pyren-1-yl)ethyl Methacrylate | Ethylene linker instead of methyl | Similar fluorescence properties but different reactivity profile. |

The key distinction of 1-pyrenylmethyl methacrylate lies in its ability to form polymers while retaining significant fluorescent characteristics, making it particularly valuable in optical and biological applications.

Reversible Addition-Fragmentation Chain Transfer-Mediated Synthesis Approaches

RAFT polymerization is widely employed for synthesizing pyrene-functionalized polymers due to its ability to control molecular weight and maintain narrow dispersity. A pyrene-functionalized RAFT agent, such as pyrene-carbodiethioate trithiocarbonate (Py-CDCTP), has been utilized to initiate the polymerization of methacrylic acid in ethanol/1,4-dioxane mixtures [2]. This approach enables the retention of the pyrene end-group, critical for fluorescence applications. For instance, pyrene-labeled poly(methacrylic acid) (Py-PMAA) with degrees of polymerization (DP) ranging from 100 to 128 has been synthesized, achieving monomodal molecular weight distributions (dispersity ≤ 1.21) [2].

Kinetic studies of RAFT polymerization in non-polar media, such as mineral oil, reveal distinct regimes: an initial slow solution polymerization followed by accelerated kinetics upon micellar nucleation [1]. This phenomenon is observed in the RAFT dispersion polymerization of methyl methacrylate (MMA), where spherical nanoparticles form in situ after 30 minutes, leading to pseudo-living polymerization behavior [1]. Similar principles apply to 1-pyrenylmethyl methacrylate, where the hydrophobic pyrene group influences self-assembly during polymerization.

Atom Transfer Radical Polymerization-Based Synthesis Strategies

ATRP offers another controlled radical polymerization route for methacrylates, though its application to 1-pyrenylmethyl methacrylate requires careful selection of catalysts and ligands. For example, benzyl methacrylate has been polymerized via ATRP using copper bromide and p-toluenesulfonyl chloride in diphenyl ether at 90°C [6]. The bulky pyrene group in 1-pyrenylmethyl methacrylate may necessitate modified reaction conditions to accommodate steric hindrance.

A key advantage of ATRP is its compatibility with functional monomers, enabling the synthesis of block copolymers. However, retaining the pyrene end-group during ATRP remains challenging compared to RAFT, as ATRP initiators typically lack pyrene functionality. Innovations such as pyrene-modified initiators or post-polymerization functionalization may address this limitation.

Solution Polymerization Techniques

Solution polymerization provides a straightforward method for synthesizing pyrene-functionalized polymers. In one study, RAFT solution polymerization of methacrylic acid in ethanol/1,4-dioxane (3:1 v/v) at 70°C yielded Py-PMAA with controlled molecular weights [2]. The choice of solvent is critical, as it must dissolve both the hydrophobic pyrene-functionalized RAFT agent and the hydrophilic monomer.

Thermal initiators like 4,4′-azobis(4-cyanovaleric acid) (ACVA) are commonly used, with polymerization times ranging from 6 to 24 hours [2]. Post-polymerization purification via precipitation in cold diethyl ether ensures the removal of unreacted monomers and initiators. This method is less controlled than RAFT or ATRP but offers scalability for industrial applications.

Comparative Analysis of Synthesis Routes

The following table summarizes the key characteristics of RAFT, ATRP, and solution polymerization for 1-pyrenylmethyl methacrylate-based polymers:

| Parameter | RAFT | ATRP | Solution Polymerization |

|---|---|---|---|

| Molecular Weight Control | High (dispersity ≤ 1.21) [2] | Moderate (dispersity ~1.3–1.5) [6] | Low (dispersity >1.5) [2] |

| End-Group Retention | Excellent (pyrene retained) [2] | Poor (requires functional initiators) | Variable (depends on purification) |

| Scalability | Moderate (requires specialized agents) | Moderate (sensitive to oxygen) | High (simple setup) |

| Block Copolymer Synthesis | Efficient (one-pot protocols) [1] | Feasible (with macroinitiators) [6] | Limited (poor control) |

RAFT polymerization excels in end-group fidelity and block copolymer synthesis, making it ideal for applications requiring precise pyrene functionality. ATRP offers broader compatibility with methacrylates but struggles with pyrene retention. Solution polymerization is advantageous for large-scale production but lacks molecular weight control.

Innovations in Synthesis Protocols

Recent advances include one-pot RAFT protocols that eliminate intermediate purification steps. For example, PLMA-PMMA nano-objects were synthesized directly in mineral oil, achieving higher blocking efficiencies than traditional two-step methods [1]. Similarly, pyrene-functionalized RAFT agents enable direct incorporation of pyrene during polymerization, streamlining the synthesis of fluorescent polymers [2].

Hybrid approaches combining RAFT and ATRP have also emerged. For instance, thermoresponsive polymers functionalized with pyrene exhibit solvatochromic behavior, enabling applications in fluorescent thermometry [5]. Innovations in solvent systems, such as ethanol/1,4-dioxane mixtures, address the solubility challenges posed by hydrophobic pyrene groups [2].

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard